molecular formula C7H14O2 B189060 2-(Cyclopentyloxy)ethanol CAS No. 1819-34-7

2-(Cyclopentyloxy)ethanol

Cat. No. B189060
CAS RN: 1819-34-7
M. Wt: 130.18 g/mol
InChI Key: GEPSFEKIUIROFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopentyloxy)ethanol is a chemical compound with the molecular formula C7H14O2 . It has an average mass of 130.185 Da and a monoisotopic mass of 130.099380 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentyl group (a five-membered ring of carbon atoms) attached to an ethanol molecule via an ether linkage . The InChI code for this compound is 1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2 .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 206.2±8.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 51.5±6.0 kJ/mol and a flash point of 81.5±12.7 °C . The index of refraction is 1.460, and it has a molar refractivity of 35.7±0.4 cm3 .

Scientific Research Applications

Ethanol Metabolism and Oxidative Stress

The role of the microsomal ethanol-oxidizing system (MEOS) in liver microsomes is crucial in understanding ethanol metabolism. This system, involving enzymes like cytochrome P450 (CYP) and its isoenzyme CYP 2E1, plays a significant role in alcohol metabolism, especially at high concentrations and after prolonged alcohol use. Research highlights the importance of MEOS in generating reactive oxygen species (ROS) and its involvement in alcoholic liver injury, showcasing the molecular basis of alcohol-related diseases (Teschke, 2019).

Pharmacokinetic and Pharmacodynamic Drug Interactions

Ethanol's interaction with various drugs, particularly through inhibition of enzymes like alcohol dehydrogenase (ADH) and CYP2E1, is a subject of ongoing research. This study provides insights into how ethanol can affect the absorption and metabolic rate of different medications, indicating significant pharmacokinetic and pharmacodynamic interactions (Chan & Anderson, 2014).

Extraction and Separation Processes

Research into the extraction of phenolic alcohols from aqueous solutions using emulsion liquid membranes offers a practical application in environmental management, especially in treating wastewater from olive mills (Reis et al., 2006). Another study explores using ionic liquids for the efficient separation of alcohols like ethanol from water, a process relevant in biofuel production and the pharmaceutical industry (Chapeaux et al., 2008).

Ethanol in Topical Applications

The study of ethanol in combination with other agents like phospholipids for enhancing the penetration of drugs like cyclosporin A through the skin reveals potential applications in dermatology and transdermal drug delivery systems (Verma & Fahr, 2004).

Catalysis and Chemical Synthesis

Ethanol's role in catalytic processes, such as in the hydrogenation of specific organic compounds, illustrates its utility in chemical synthesis and the development of catalysts. This application is significant in both pharmaceutical and industrial chemistry (Mitsui et al., 1966).

Safety and Hazards

2-(Cyclopentyloxy)ethanol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are recommended .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reactions involved.

Action Environment

The action, efficacy, and stability of 2-(Cyclopentyloxy)ethanol can be influenced by various environmental factors. For instance, temperature, pH, and the presence of other chemicals can affect the rate and outcome of the reactions it participates in . It should be stored in a cool, dry place, away from heat and fire sources .

properties

IUPAC Name

2-cyclopentyloxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c8-5-6-9-7-3-1-2-4-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPSFEKIUIROFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00525889
Record name 2-(Cyclopentyloxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1819-34-7
Record name 2-(Cyclopentyloxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00525889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(cyclopentyloxy)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

200 g (2.32 mols) of cyclopentanol, 38.5 cc (0.77 mol) of ethylene oxide and 2.3 g (0.1 g atom) of sodium metal are introduced at 0° C. into a 500 ml autoclave. The mixture is then heated for 4 hours at 75° C. The autoclave is left to cool and the reaction mixture is then distilled. This gives the title compound, which boils at 90°-92° C. under a pressure of 15 mm Hg.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclopentyloxy)ethanol
Reactant of Route 2
Reactant of Route 2
2-(Cyclopentyloxy)ethanol
Reactant of Route 3
Reactant of Route 3
2-(Cyclopentyloxy)ethanol
Reactant of Route 4
Reactant of Route 4
2-(Cyclopentyloxy)ethanol
Reactant of Route 5
Reactant of Route 5
2-(Cyclopentyloxy)ethanol
Reactant of Route 6
Reactant of Route 6
2-(Cyclopentyloxy)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.